![molecular formula C41H28O26 B1207473 Stachyurin CAS No. 79786-01-9](/img/structure/B1207473.png)
Stachyurin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Stachyurin is a natural product found in Melaleuca leucadendra, Terminalia catappa, and other organisms with data available.
Scientific Research Applications
Neuroprotective Effects
Stachyurin, a constituent of Leonurus japonicus Houtt, demonstrates neuroprotective effects. In a study involving Sprague-Dawley rats, stachyurin showed a significant prevention of neurological deficit, reduced brain infarct volume, and decreased levels of inflammatory factors IL-1β and TNF-α. This suggests stachyurin's potential in reducing brain damage and improving nerve function by inhibiting the phosphorylation of P65/JAK2 and STAT3 (Li Li, Lili Sun, Y. Qiu, Wenjun Zhu, K. Hu, Junqin Mao, 2020).
Glucose Uptake and Adipocyte Differentiation
Stachyurin exhibits insulin-like glucose uptake-stimulatory and adipocyte differentiation-inhibitory activities. In a study, ellagitannins including stachyurin isolated from Lagerstroemia speciosa showed strong activities in stimulating insulin-like glucose uptake and inhibiting adipocyte differentiation in 3T3-L1 cells (Naisheng Bai, K. He, M. Roller, B. Zheng, Xiaozhuo Chen, Zhongguang Shao, T. Peng, Q. Zheng, 2008).
Antioxidant Activity
Stachyurin, among other C-Glycosidic ellagitannins, demonstrates potent antioxidant activities. A study found that stachyurin isolated from the seeds and peel of camu-camu (Myrciaria dubia) exhibited strong antioxidant activities in various assays, indicating its potential as a resource for functional foods and food additives (Tai Kaneshima, Takao Myoda, Mayuko Nakata, T. Fujimori, Kazuki Toeda, M. Nishizawa, 2016).
Anti-Diabetic Effects
Stachyurin also shows potential in treating Type 2 diabetes mellitus (T2DM). A urinary metabolomics study revealed that stachyose, a compound related to stachyurin, regulated insulin levels and improved symptoms of T2DM in rats. The study suggests that the anti-diabetes activity of stachyurin is associated with regulating energy metabolism, gut microbiota changes, and inflammation (Li Liang, Guimei Liu, Guoyong Yu, Fuming Zhang, R. Linhardt, Quanhong Li, 2020).
properties
CAS RN |
79786-01-9 |
---|---|
Product Name |
Stachyurin |
Molecular Formula |
C41H28O26 |
Molecular Weight |
936.6 g/mol |
IUPAC Name |
[10-(2,3,4,7,8,9,19-heptahydroxy-12,17-dioxo-13,16-dioxatetracyclo[13.3.1.05,18.06,11]nonadeca-1,3,5(18),6,8,10-hexaen-14-yl)-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H28O26/c42-11-1-7(2-12(43)23(11)47)37(58)64-16-6-63-38(59)8-3-13(44)24(48)27(51)17(8)18-9(4-14(45)25(49)28(18)52)39(60)65-34(16)36-35-32(56)22-21(41(62)66-35)20(30(54)33(57)31(22)55)19-10(40(61)67-36)5-15(46)26(50)29(19)53/h1-5,16,32,34-36,42-57H,6H2 |
InChI Key |
MMQXBTULXAEKQE-UHFFFAOYSA-N |
SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C5C(C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Canonical SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C5C(C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Other CAS RN |
81739-27-7 |
synonyms |
casuarinin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.